An In-depth Technical Guide to 2-Bromo-5-trifluoromethylbenzenethiol (CAS No. 60877-19-2)
An In-depth Technical Guide to 2-Bromo-5-trifluoromethylbenzenethiol (CAS No. 60877-19-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-trifluoromethylbenzenethiol, a key building block in modern medicinal chemistry and drug discovery. The document details its physicochemical properties, a plausible and detailed synthesis protocol, and an in-depth analysis of its chemical reactivity. Furthermore, it explores the strategic application of this molecule in the design and synthesis of pharmacologically active agents, supported by established experimental procedures and mechanistic insights. This guide is intended to serve as a valuable resource for researchers and scientists, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The incorporation of fluorine and fluorinated moieties, such as the trifluoromethyl group, into molecular scaffolds is a well-established strategy in modern drug design.[1][2] The trifluoromethyl group, in particular, is highly valued for its ability to modulate a range of critical molecular properties. Its strong electron-withdrawing nature can significantly impact the acidity or basicity of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable intermolecular interactions.[1][3]
2-Bromo-5-trifluoromethylbenzenethiol (CAS No. 60877-19-2) emerges as a particularly valuable building block, combining the influential trifluoromethyl group with two other key reactive centers: a bromine atom and a thiol group. This trifecta of functionalities offers a versatile platform for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex and biologically active molecules. This guide will delve into the technical details of this compound, providing a roadmap for its synthesis, manipulation, and strategic deployment in research and development.
Physicochemical and Safety Data
A thorough understanding of the physical and safety characteristics of a chemical is paramount for its effective and safe handling in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 60877-19-2 | |
| Molecular Formula | C₇H₄BrF₃S | |
| Molecular Weight | 257.07 g/mol | |
| Appearance | Pale yellow oil | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room temperature |
Safety Information
2-Bromo-5-trifluoromethylbenzenethiol is associated with the following hazard and precautionary statements:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Synthesis of 2-Bromo-5-trifluoromethylbenzenethiol: A Plausible and Detailed Protocol
While specific literature detailing the synthesis of 2-Bromo-5-trifluoromethylbenzenethiol is not abundant, a robust and logical synthetic route can be devised based on well-established named reactions, namely the Sandmeyer and Leuckart thiophenol reactions.[4][5][6] The most plausible precursor for this synthesis is 2-Bromo-5-(trifluoromethyl)aniline.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from 2-Bromo-5-(trifluoromethyl)aniline:
-
Diazotization: Conversion of the primary aromatic amine to a diazonium salt.
-
Thiolation: Introduction of the thiol group via a xanthate intermediate (Leuckart thiophenol reaction) followed by hydrolysis.
Caption: Proposed synthesis of 2-Bromo-5-trifluoromethylbenzenethiol.
Detailed Experimental Protocol
Step 1: Diazotization of 2-Bromo-5-(trifluoromethyl)aniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Bromo-5-(trifluoromethyl)aniline (1 equivalent).
-
Add a mixture of concentrated sulfuric acid and water, and cool the resulting suspension to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension while maintaining the temperature between 0 and 5 °C and stirring vigorously. The formation of the diazonium salt is usually indicated by a change in the color and consistency of the reaction mixture.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
Step 2: Thiolation via the Leuckart Thiophenol Reaction
-
In a separate flask, prepare a solution of potassium ethyl xanthate (1.1 equivalents) in water.
-
Cool the potassium ethyl xanthate solution to 10-15 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution with vigorous stirring. The temperature should be carefully controlled to prevent premature decomposition of the diazonium salt.
-
A thick, often colored, precipitate of the aryl xanthate intermediate should form.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Filter the crude aryl xanthate intermediate and wash it with cold water.
Step 3: Hydrolysis of the Aryl Xanthate Intermediate
-
Transfer the crude aryl xanthate to a round-bottom flask.
-
Add a solution of sodium hydroxide (or potassium hydroxide) in ethanol or water.
-
Reflux the mixture for several hours until the hydrolysis is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature and acidify it carefully with a mineral acid (e.g., HCl) to a pH of approximately 1-2. The thiophenol will precipitate as an oil or a solid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude 2-Bromo-5-trifluoromethylbenzenethiol can be purified by vacuum distillation or column chromatography on silica gel.
Chemical Reactivity and Mechanistic Considerations
The reactivity of 2-Bromo-5-trifluoromethylbenzenethiol is dictated by the interplay of its three key functional components: the aromatic ring, the thiol group, and the bromine atom, all under the strong electronic influence of the trifluoromethyl group.
The Influence of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group, primarily through its strong negative inductive effect (-I).[7] This deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution (SNAᵣ), particularly at the positions ortho and para to the trifluoromethyl group.[8]
Reactivity of the Thiol Group
The thiol group (-SH) is nucleophilic and can participate in a variety of reactions:
-
S-Alkylation and S-Arylation: The thiolate anion, readily formed by deprotonation with a base, is a strong nucleophile and can react with alkyl halides, aryl halides (in the presence of a suitable catalyst), and other electrophiles to form thioethers.
-
Oxidation: The thiol can be oxidized to form disulfides, sulfinic acids, or sulfonic acids, depending on the oxidizing agent and reaction conditions.
-
Michael Addition: As a soft nucleophile, the thiolate can participate in Michael additions to α,β-unsaturated carbonyl compounds.
Reactivity of the Bromine Atom
The bromine atom on the aromatic ring can undergo several important transformations:
-
Nucleophilic Aromatic Substitution (SNAᵣ): While the ring is generally deactivated towards electrophilic attack, the presence of the strongly electron-withdrawing trifluoromethyl group makes the bromine atom susceptible to displacement by strong nucleophiles under forcing conditions.[9]
-
Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond can participate in a wide range of palladium-, copper-, or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a vast array of substituents at this position.
Caption: Reactivity map of 2-Bromo-5-trifluoromethylbenzenethiol.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of functional groups in 2-Bromo-5-trifluoromethylbenzenethiol makes it a highly valuable scaffold for the synthesis of novel drug candidates. The trifluoromethyl group often enhances metabolic stability and receptor binding affinity.[3] The thiol and bromo moieties provide orthogonal handles for derivatization, allowing for the systematic exploration of chemical space in structure-activity relationship (SAR) studies.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of 2-Bromo-5-trifluoromethylbenzenethiol.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring. A broad singlet corresponding to the thiol proton (-SH) may also be observed, the chemical shift of which can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the bromo, trifluoromethyl, and thiol substituents.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the following functional groups:[11]
-
S-H stretch: A weak absorption band typically in the region of 2550-2600 cm⁻¹.
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
-
C=C aromatic ring stretches: In the region of 1450-1600 cm⁻¹.
-
C-F stretches: Strong absorptions in the region of 1100-1350 cm⁻¹.
-
C-Br stretch: In the fingerprint region, typically below 1000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[11] Fragmentation patterns will likely involve the loss of Br, SH, and CF₃ radicals.
Conclusion
2-Bromo-5-trifluoromethylbenzenethiol is a strategically important and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique combination of a trifluoromethyl group, a bromine atom, and a thiol moiety provides multiple avenues for chemical modification, enabling the construction of complex and diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, is essential for its effective utilization in the laboratory. As the demand for novel and more effective pharmaceuticals continues to grow, the importance of such highly functionalized and strategically designed building blocks will undoubtedly increase.
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